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Introduction
Safimaltib (formerly JNJ-67856633) is a first-in-class, orally active, and selective allosteric

inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1

(MALT1) protease. MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM)

signaling complex, which plays a central role in the activation of the NF-κB pathway

downstream of antigen receptor signaling in lymphocytes.[1][2] Constitutive activation of this

pathway is a known driver in several B-cell malignancies, including Activated B-cell like (ABC)

subtype of Diffuse Large B-cell Lymphoma (DLBCL).[3] By inhibiting the proteolytic activity of

MALT1, Safimaltib effectively blocks NF-κB signaling, leading to the suppression of tumor cell

proliferation and survival.[3][4]

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted

into an immunodeficient mouse, have emerged as a highly valuable preclinical platform. These

models largely retain the histological and genetic characteristics of the original tumor, offering a

more predictive model for evaluating anti-cancer therapies compared to traditional cell line-

derived xenografts.[5] This document provides detailed application notes and protocols for the

utilization of Safimaltib in PDX models of B-cell lymphomas.
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Safimaltib functions as an allosteric inhibitor of the MALT1 protease.[6] In normal B-cell

signaling, antigen binding to the B-cell receptor (BCR) initiates a cascade that leads to the

formation of the CBM complex. This complex, consisting of CARD11, BCL10, and MALT1, acts

as a scaffold to recruit and activate downstream signaling molecules, ultimately leading to the

activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB

(IκB), targeting it for proteasomal degradation. This releases the NF-κB transcription factor to

translocate to the nucleus and activate the transcription of genes involved in cell survival,

proliferation, and inflammation.

MALT1's protease activity is crucial for cleaving and inactivating negative regulators of NF-κB

signaling, such as A20 and RelB, thereby sustaining the pro-survival signaling.[4] In certain B-

cell lymphomas, mutations in components of the BCR signaling pathway, such as CD79b or

CARD11, lead to constitutive activation of the CBM complex and chronic NF-κB signaling.[4]

Safimaltib, by binding to an allosteric site on MALT1, prevents its proteolytic activity.[6] This

leads to the accumulation of MALT1 substrates and a shutdown of the aberrant NF-κB

signaling, resulting in apoptosis of the malignant B-cells.
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Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of Safimaltib.
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Data Presentation: Efficacy of Safimaltib in PDX
Models
While full, peer-reviewed publications with detailed quantitative data on Safimaltib in PDX

models are pending, preclinical data presented at scientific conferences have demonstrated its

potent anti-tumor activity.

Table 1: Summary of Preclinical Efficacy of Safimaltib in DLBCL PDX Models

PDX
Model

Histology
/Subtype

Key
Mutations

Treatmen
t

Dosing
Schedule

Outcome Citation

LY-24-0064 DLBCL
CARD11-

mutant
Safimaltib

10, 30, 100

mg/kg,

p.o., b.i.d.

Dose-

dependent

tumor

growth

inhibition

[4]

LY-2298 DLBCL
CD79b-

mutant
Safimaltib

10, 30, 100

mg/kg,

p.o., b.i.d.

Dose-

dependent

tumor

growth

inhibition

[4]

OCI-Ly10
DLBCL

(ABC)

CD79b-

mutant
Safimaltib

Not

specified

Potent

tumor

growth

inhibition

[7]

Note: The quantitative tumor growth inhibition data (e.g., %TGI, p-values) from these studies

are not yet publicly available in detail. The outcomes are based on descriptive summaries from

the cited abstracts.

Experimental Protocols
The following protocols are compiled from publicly available information on Safimaltib and

general best practices for in vivo studies with PDX models. Researchers should adapt these
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protocols based on their specific experimental design and institutional guidelines.

Protocol 1: Establishment of B-cell Lymphoma PDX
Models
This protocol outlines the general procedure for implanting patient tumor tissue into

immunodeficient mice.

Materials:

Freshly obtained patient B-cell lymphoma tissue (under sterile conditions)

Immunodeficient mice (e.g., NOD/SCID, NSG)

Surgical instruments (scalpels, forceps)

Phosphate-buffered saline (PBS), sterile

Matrigel (optional)

Anesthetics

Procedure:

Within 2-4 hours of surgical resection, transport the tumor tissue in sterile PBS on ice.

In a sterile biosafety cabinet, mince the tumor tissue into small fragments (approximately 2-3

mm³).

Anesthetize the recipient immunodeficient mouse according to approved institutional

protocols.

Make a small incision in the skin on the flank of the mouse.

Using forceps, create a subcutaneous pocket.

Implant one to two tumor fragments into the subcutaneous pocket. Alternatively, tumor

fragments can be mixed with Matrigel before implantation to improve engraftment rates.
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Close the incision with surgical clips or sutures.

Monitor the mice regularly for tumor growth by caliper measurement.

Once tumors reach a volume of approximately 1000-1500 mm³, the mouse is euthanized,

and the tumor can be harvested for passaging into new cohorts of mice or for

cryopreservation.
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Figure 2: General workflow for the establishment of patient-derived xenograft models.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b8196047?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8196047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 2: In Vivo Efficacy Study of Safimaltib in PDX
Models
This protocol provides a framework for conducting a preclinical efficacy study of Safimaltib in

established B-cell lymphoma PDX models.

Materials:

Established B-cell lymphoma PDX-bearing mice (tumor volume ~100-200 mm³)

Safimaltib (JNJ-67856633)

Vehicle components: DMSO, PEG300, Tween-80, Saline

Oral gavage needles

Calipers for tumor measurement

Drug Formulation (Vehicle): A common vehicle for oral administration of hydrophobic

compounds in mice consists of:

10% DMSO

40% PEG300

5% Tween-80

45% Saline

Prepare the vehicle by adding each component sequentially and ensuring complete dissolution.

Procedure:

Once tumors in the PDX-bearing mice reach an average volume of 100-200 mm³, randomize

the animals into treatment and control groups (n=8-10 mice per group).

Prepare the Safimaltib formulation at the desired concentrations (e.g., 10, 30, 100 mg/kg) in

the prepared vehicle.
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Administer Safimaltib or vehicle control to the respective groups via oral gavage (p.o.). A

typical administration volume is 10 mL/kg.

Based on preclinical data, a twice-daily (b.i.d.) dosing schedule is recommended.[4]

Measure tumor volume using calipers two to three times per week. Tumor volume can be

calculated using the formula: (Length x Width²) / 2.

Monitor the body weight of the mice as an indicator of toxicity.

Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the

control group reach a humane endpoint.

At the end of the study, euthanize the mice and collect tumors for pharmacodynamic and

biomarker analysis.

Pharmacodynamic Endpoints:

Measure levels of uncleaved BCL10 in tumor lysates by Western blot or other quantitative

protein assays.

Measure serum levels of IL-10 by ELISA.[4]

Conclusion
Safimaltib has demonstrated promising preclinical activity in PDX models of B-cell lymphomas,

particularly in subtypes with mutations that confer resistance to other targeted therapies. The

protocols and data presented in these application notes provide a valuable resource for

researchers and drug development professionals seeking to further investigate the therapeutic

potential of MALT1 inhibition in clinically relevant preclinical models. As more detailed data from

ongoing clinical trials and preclinical studies become available, these guidelines will be further

refined to optimize the use of Safimaltib in the development of novel cancer therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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